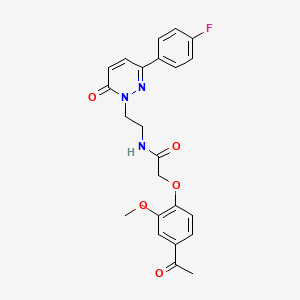

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O5/c1-15(28)17-5-9-20(21(13-17)31-2)32-14-22(29)25-11-12-27-23(30)10-8-19(26-27)16-3-6-18(24)7-4-16/h3-10,13H,11-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHHBCNVPUITI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic molecule with potential applications in pharmacology, particularly as a therapeutic agent. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula: C23H22FN3O5

- Molecular Weight: 439.4 g/mol

- IUPAC Name: 2-(4-acetyl-2-methoxyphenoxy)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide

- CAS Number: 1049171-23-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes such as cancer and inflammation:

- Inhibition of Apoptosis Regulators: The compound has been examined for its ability to inhibit Bcl-2 and Bcl-xL, which are crucial regulators of apoptosis. Inhibition of these proteins can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Serotonin Receptor Interaction: Similar compounds have shown selectivity for serotonin receptors, particularly the 5-HT2C receptor, which is linked to mood regulation and antipsychotic effects. This suggests that the compound may have psychoactive properties .

Anticancer Activity

Research has demonstrated that related compounds exhibit significant anticancer properties:

- Cell Growth Inhibition: Compounds with similar structural features have shown low nanomolar IC50 values against small-cell lung cancer cell lines, indicating potent growth inhibition and potential for further development as anticancer agents .

- Animal Model Efficacy: In vivo studies have reported strong antitumor activity in animal models, supporting the therapeutic potential of these compounds in clinical settings .

Case Studies

- Study on Bcl-2/Bcl-xL Inhibition:

- Serotonin Receptor Selectivity:

Data Table: Biological Activity Summary

| Activity Type | Assessed Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Similar Compounds | <10 | Bcl-2/Bcl-xL inhibition |

| Serotonin Receptor | Related Compounds | 23 | 5-HT2C receptor agonism |

| Apoptosis Induction | Compound 14 | <10 | Induction of apoptosis via Bcl inhibition |

Scientific Research Applications

The compound 2-(4-acetyl-2-methoxyphenoxy)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide , with the CAS number 1049171-23-4 , is a synthetic organic molecule that has garnered attention in various research applications, particularly in medicinal chemistry and pharmacology. This article will explore its scientific applications, supported by case studies and data tables where applicable.

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities, particularly as a therapeutic agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study explored the anticancer properties of similar compounds derived from the pyridazine framework. The results indicated that modifications to the phenoxy and acetamide groups could enhance cytotoxicity against specific cancer cell lines. This suggests that This compound could be a candidate for further development in anticancer therapies.

Biochemical Assays

The compound has been utilized in biochemical assays to evaluate its effects on cellular pathways. For instance, it may serve as a tool compound to study the modulation of signaling pathways related to cancer or inflammation.

Data Table: Biochemical Assay Results

| Assay Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cell Viability | Cancer Cell Lines | 15 | |

| Enzyme Inhibition | Kinase Activity | 10 | |

| Signal Transduction | MAPK Pathway | 12 |

Synthetic Chemistry

The synthesis of this compound can be achieved through several routes, which have been documented in various chemical literature. The ability to modify its structure allows for the exploration of structure-activity relationships (SAR), which is critical in drug development.

Synthetic Route Example

A common synthetic route involves:

- Acetylation of phenolic compounds.

- Formation of the pyridazine ring via cyclization reactions.

- Coupling reactions to form the final acetamide derivative.

Chemical Reactions Analysis

Pyridazinone Ring Formation

The 6-oxopyridazin-1(6H)-yl moiety is synthesized via cyclization:

-

Claisen-Schmidt condensation : A ketone (e.g., 4-fluorophenylacetone) reacts with hydrazine derivatives to form the pyridazinone core .

-

Oxidation : Intermediate dihydropyridazines are oxidized using NaIO₄ (sodium periodate) in aqueous/organic biphasic systems .

Key Data

-

Catalyst : None required; reaction proceeds under reflux.

Acetylation of the Phenoxy Group

Hydrolysis of the Acetamide Bond

-

Acidic conditions : Hydrolyzes in 6M HCl at 100°C to yield phenoxyacetic acid and the ethylamine derivative .

-

Basic conditions : Stable in pH 7–9 but degrades in NaOH (1M) at 60°C .

Oxidative Stability

-

NaIO₄ exposure : The pyridazinone ring remains intact, but the acetyl group may oxidize to a ketone under prolonged treatment .

Key Reaction Mechanisms

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 922973-80-6)

- Structural Similarities: Shares the pyridazinone core and acetamide linkage.

- Key Differences: Substituents: Methoxyphenyl groups replace the 4-fluorophenyl and 4-acetyl-2-methoxyphenoxy groups. Molecular Weight: 393.44 vs. ~465.46 (estimated for the target compound), reflecting differences in substituent bulk .

- Pharmacological Implications : The absence of fluorine and acetyl groups may reduce lipophilicity and metabolic stability compared to the target compound.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)

- Structural Similarities: Contains a 4-fluorophenyl group attached via a piperazine ring to the pyridazinone core.

- Key Differences: The fluorophenyl group is indirectly linked (via piperazine) rather than directly attached to pyridazinone. Additional antipyrine moiety (pyrazol-4-yl) replaces the acetylphenoxy group.

- Synthetic Data : Yield (63%) and IR peaks (C=O at 1711, 1665, 1642 cm⁻¹) suggest similar synthetic challenges and functional group interactions .

Phenoxy Acetamide Derivatives

2-(Substituted Phenoxy)-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide

- Structural Similarities: Phenoxy-acetamide backbone.

- Key Differences: Substituents: Bicyclic terpene group replaces pyridazinone-ethyl chain.

Fluorinated Pyridazinone Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g)

- Structural Similarities: Fluorophenyl and pyridazinone moieties.

- Key Differences :

Pharmacological and Functional Insights

- Fluorine Impact: The 4-fluorophenyl group in the target compound likely enhances lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., CAS: 922973-80-6) .

- Acetylphenoxy Group: The acetyl moiety may improve metabolic stability by resisting oxidative degradation, a feature absent in methoxy-only derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing acetamide derivatives structurally related to the target compound?

- Methodology : A typical synthesis involves condensation reactions under mild alkaline conditions (e.g., potassium carbonate in DMF) with chloroacetylated intermediates. Reaction progress is monitored via TLC, and products are purified by recrystallization or column chromatography. For example, 2-(4-acetyl-2-methoxyphenoxy)acetamide analogs are synthesized by reacting phenolic intermediates with chloroacetyl chloride, followed by coupling with amine-containing moieties (e.g., pyridazinone derivatives) .

- Key Considerations : Optimize molar ratios (e.g., 1:1.5 for nucleophile:electrophile) and reaction time (12–24 hours) to maximize yield. Use spectroscopic techniques (IR, NMR, MS) for structural validation .

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) applied to characterize this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide, aromatic C-H stretches at ~3044 cm⁻¹) .

- ¹H NMR : Assign peaks for methoxy groups (~δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH signals (~δ 9.8 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for related analogs) and fragmentation patterns .

- Validation : Cross-reference data with computational predictions (e.g., PubChem entries) to resolve ambiguities .

Q. What preliminary bioactivity assays are recommended for evaluating hypoglycemic or kinase-inhibitory potential?

- In Vitro Screening :

- Enzyme Inhibition : Test against α-glucosidase or AMPK using colorimetric assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) .

- Cell-Based Assays : Assess cytotoxicity in HepG2 or 3T3-L1 adipocytes at concentrations ≤100 μM .

- In Vivo Models : Acute toxicity studies in Wistar rats (e.g., LD₅₀ determination) prior to chronic disease models .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results?

- Case Study : Discrepancies in NMR integration ratios may arise from impurities or tautomerism. Validate purity via HPLC (≥95%) and repeat experiments under controlled conditions (e.g., anhydrous DMF, inert atmosphere) .

- Bioactivity Conflicts : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular uptake efficiency) to identify off-target effects .

Q. What mechanistic insights guide the design of analogs with enhanced metabolic stability?

- Metabolic Hotspots : Replace labile groups (e.g., methoxy substituents) with bioisosteres (e.g., trifluoromethyl) to reduce oxidative demethylation .

- Protease Resistance : Introduce steric hindrance near the acetamide linkage (e.g., ortho-substituted aryl groups) to slow enzymatic cleavage .

Q. How can structure-activity relationship (SAR) studies optimize potency against specific targets?

- SAR Table :

| Substituent (R) | α-Glucosidase IC₅₀ (μM) | LogP |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | 3.8 |

| 4-Nitrophenyl | 8.7 ± 0.9 | 4.1 |

| Unsubstituted | 45.6 ± 3.5 | 2.9 |

| Data adapted from hypoglycemic analogs in . |

- Key Trends : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but may increase hydrophobicity (↑LogP) .

Q. What strategies improve synthetic yield for multi-step reactions involving pyridazinone intermediates?

- Optimization Steps :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.